3-methoxy-N-(pyridin-4-ylmethyl)aniline
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Overview
Description
3-methoxy-N-(pyridin-4-ylmethyl)aniline is an organic compound with the molecular formula C13H14N2O and a molecular weight of 214.26 g/mol . It is characterized by the presence of a methoxy group attached to the benzene ring and a pyridin-4-ylmethyl group attached to the nitrogen atom of the aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(pyridin-4-ylmethyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxyaniline and pyridine-4-carboxaldehyde as the primary starting materials.
Condensation Reaction: The 3-methoxyaniline undergoes a condensation reaction with pyridine-4-carboxaldehyde in the presence of a suitable catalyst, such as acetic acid, to form an imine intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(pyridin-4-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, thiols, and amines.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
3-methoxy-N-(pyridin-4-ylmethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(pyridin-4-ylmethyl)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-ylmethyl)aniline: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
3-methoxyaniline: Lacks the pyridin-4-ylmethyl group, which may influence its overall properties.
Pyridine-4-carboxaldehyde: A precursor in the synthesis of 3-methoxy-N-(pyridin-4-ylmethyl)aniline.
Uniqueness
This compound is unique due to the presence of both the methoxy and pyridin-4-ylmethyl groups, which confer distinct chemical and biological properties. These functional groups enhance its versatility in various applications, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
3-methoxy-N-(pyridin-4-ylmethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-16-13-4-2-3-12(9-13)15-10-11-5-7-14-8-6-11/h2-9,15H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJADKSNENCLBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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